

Application Notes and Protocols for Lead-Mediated α -Arylation of 3H-Indoles

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Compound of Interest

Compound Name: 3H-Indole

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This document provides a detailed guide to the lead-mediated α -arylation of β -ketoesters or γ -lactams using aryl azides, a powerful method for the synthesis of functionalized **3H-indoles**. The protocol is based on the work of Zhou and Driver (2014), which outlines an efficient pathway to these important N-heterocyclic motifs.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Introduction

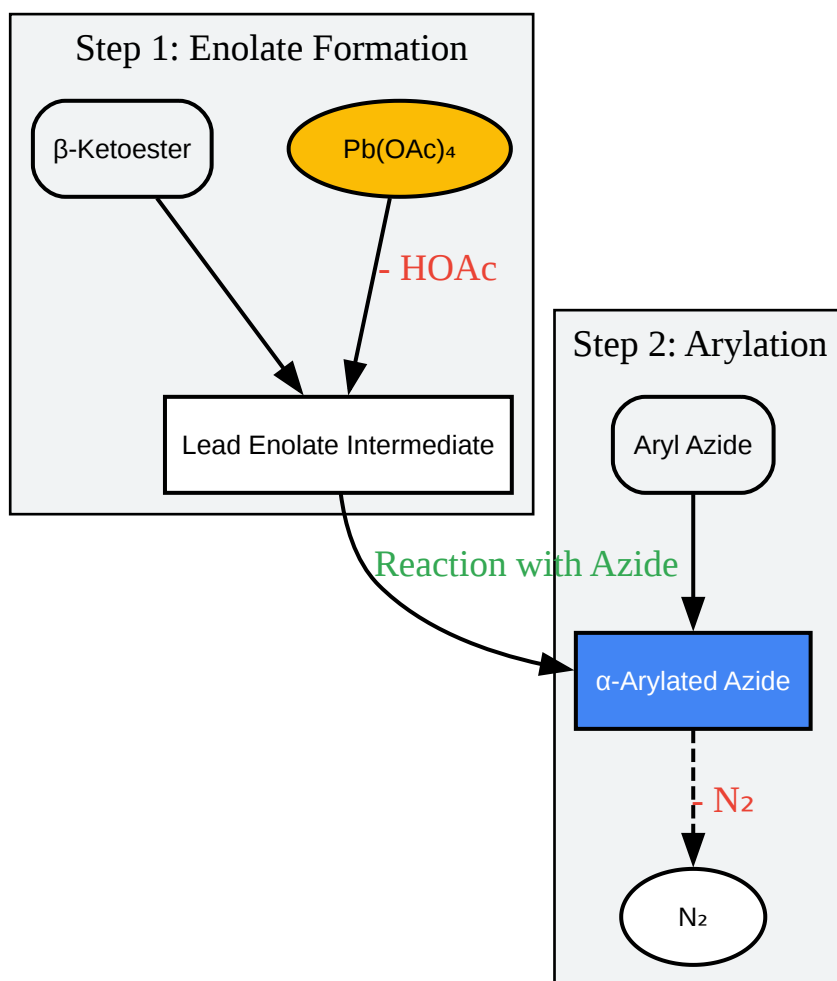
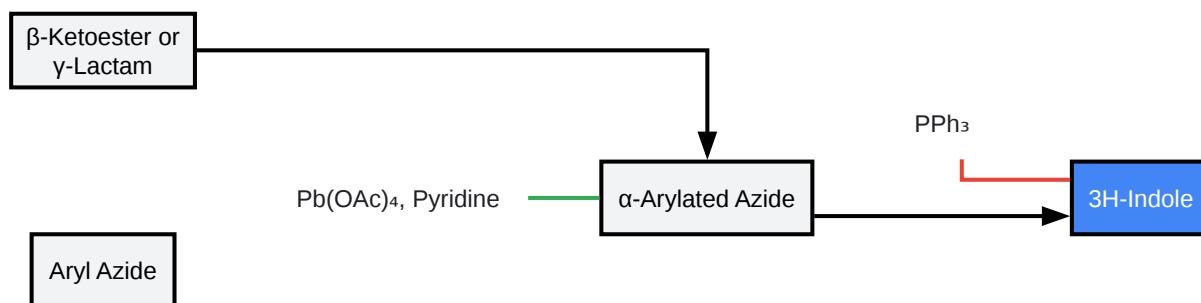
3H-indoles are significant structural motifs found in a variety of bioactive alkaloids and pharmacologically active compounds. This method presents a streamlined, two-step process for their synthesis. The key steps involve an initial lead-mediated α -arylation of a β -ketoester or γ -lactam with an aryl azide, followed by a Staudinger reduction to furnish the final **3H-indole** product. This approach is notable for its ability to construct aryl azides with fully substituted ortho-alkyl substituents.[\[1\]](#)

Reaction Scheme

The overall synthetic strategy involves two main transformations:

- **Lead-Mediated α -Arylation:** A β -ketoester or γ -lactam is reacted with an aryl azide in the presence of a lead(IV) acetate and pyridine to yield an α -arylated azide compound.

- Staudinger Reduction: The resulting aryl azide is then treated with triphenylphosphine to afford the desired **3H-indole**.^[1]



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References

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